5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine 5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 89192-97-2
VCID: VC18942388
InChI: InChI=1S/C14H11BrN2O/c1-18-14-13(10-6-3-2-4-7-10)16-12-9-5-8-11(15)17(12)14/h2-9H,1H3
SMILES:
Molecular Formula: C14H11BrN2O
Molecular Weight: 303.15 g/mol

5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine

CAS No.: 89192-97-2

Cat. No.: VC18942388

Molecular Formula: C14H11BrN2O

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine - 89192-97-2

Specification

CAS No. 89192-97-2
Molecular Formula C14H11BrN2O
Molecular Weight 303.15 g/mol
IUPAC Name 5-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11BrN2O/c1-18-14-13(10-6-3-2-4-7-10)16-12-9-5-8-11(15)17(12)14/h2-9H,1H3
Standard InChI Key LUSNDONMMXBASV-UHFFFAOYSA-N
Canonical SMILES COC1=C(N=C2N1C(=CC=C2)Br)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a polycyclic aromatic compound with the molecular formula C14H11BrN2O\text{C}_{14}\text{H}_{11}\text{BrN}_2\text{O} and a molecular weight of 303.154 g/mol . The exact mass, calculated as 302.00500 Da, aligns with its isotopic composition, while its topological polar surface area (PSA) of 26.53 Ų and LogP value of 3.77 suggest moderate hydrophobicity, favorable for membrane permeability in biological systems.

The compound’s structure comprises a fused imidazo[1,2-a]pyridine core, where:

  • Position 2 is substituted with a phenyl group, enhancing aromatic stacking interactions.

  • Position 3 bears a methoxy (-OCH₃) group, contributing to electronic modulation.

  • Position 5 contains a bromine atom, offering a site for further cross-coupling reactions .

This substitution pattern distinguishes it from simpler imidazo[1,2-a]pyridines, such as 2-phenyl derivatives synthesized via acetophenone-based routes .

Synthetic Methodologies

Classical Cyclocondensation Approach

The primary synthesis of 5-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine was reported by Guildford et al. in 1983 . The method involves:

  • Reactants: α-Bromoketones and 2-aminopyridines.

  • Conditions: Cyclocondensation under basic or neutral conditions.

  • Mechanism: Nucleophilic attack of the aminopyridine’s nitrogen on the α-carbon of the bromoketone, followed by intramolecular cyclization and elimination of HBr.

For this specific derivative, the use of a pre-functionalized α-bromoketone precursor with methoxy and phenyl groups is critical. The reaction typically proceeds in moderate yields, as bromine’s steric and electronic effects can hinder cyclization .

Physicochemical and Spectral Properties

Spectroscopic Characterization

  • ¹H NMR: For the parent 2-phenylimidazo[1,2-a]pyridine, signals appear at δ 6.77–8.12 ppm, corresponding to aromatic protons . The methoxy group in the 3-position would resonate as a singlet near δ 3.8–4.0 ppm, while bromine’s deshielding effect would shift adjacent protons downfield.

  • MS: The molecular ion peak at m/z 303 ([M]⁺) confirms the molecular weight, with fragmentation patterns revealing loss of Br (m/z 224) and CO (m/z 275) .

Applications and Derivative Chemistry

Synthetic Versatility

The bromine atom at position 5 enables further functionalization via:

  • Suzuki-Miyaura Coupling: Introducing aryl or heteroaryl groups.

  • Nucleophilic Substitution: Replacing Br with amines or thiols.

  • Metal-Catalyzed Cross-Couplings: Forming carbon-carbon bonds for drug discovery .

Challenges and Future Directions

Current limitations include:

  • Low Yields: Guildford’s method reports a 5% yield for certain analogs , necessitating optimization.

  • Stereochemical Control: Achieving regioselective substitution at positions 3 and 5 remains challenging.

Future research should prioritize:

  • Catalytic Systems: Employing Cu or Pd catalysts to enhance cyclization efficiency .

  • Computational Modeling: Predicting substituent effects on reactivity and bioactivity.

  • Biological Screening: Evaluating the compound’s pharmacokinetics and therapeutic potential.

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